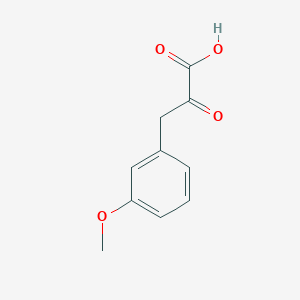

2-(3,4-Dimethylphenoxy)ethanol

Descripción general

Descripción

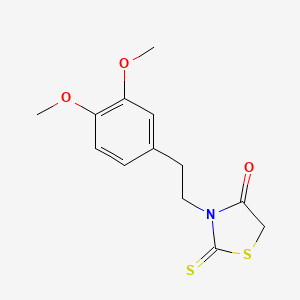

2-(3,4-Dimethylphenoxy)ethanol is a chemical compound with the molecular formula C10H14O2 . It is used in scientific research and acts as a solvent, facilitating efficient extraction and purification processes.

Molecular Structure Analysis

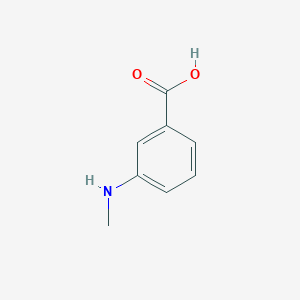

The molecular structure of this compound consists of a phenol group (a benzene ring with an attached hydroxyl group) that is substituted at the 3 and 4 positions with methyl groups. An ethoxy group is attached to the phenol group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.22 g/mol . Other properties such as its boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Lignin Model Compounds Oxidation : The kinetics of oxidation of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)ethanol, by chlorine dioxide were investigated, showing the coexistence of chlorination and oxidizing reactions. This research has implications for addressing environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).

Mechanism of β-O-4 Bond Cleavage : A study on the detailed reaction mechanism of a C6-C2 dimeric non-phenolic β-O-4 type lignin model compound, including 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, under acidolysis conditions, provided insights into the molecular processes involved in lignin breakdown (Yokoyama & Matsumoto, 2010).

Antibacterial and Enzyme Inhibition Studies : Research on N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide, synthesized using 2,4-Dimethylphenol as a precursor, revealed its potential antibacterial and anti-enzymatic activities, highlighting the chemical's relevance in medical and biochemical applications (Aziz‐ur‐Rehman et al., 2014).

Oxirane Intermediate in Pyrolytic Cleavage of Lignin : A study on the pyrolysis of 3,4-dimethoxyphenyloxirane suggested its role as a potential intermediate in the pyrolysis of lignocellulosics, contributing to the understanding of the thermal degradation of lignin (Kuroda, 1995).

Catalyzed Oxidation of Lignin Model Compounds : Research on the catalyzed oxidation of lignin model compounds by a manganese complex showed significant oxidation by hydrogen peroxide, providing insights into potential applications in industrial and environmental chemistry (Cui et al., 1999).

Rotational Dynamics of Nondipolar Probes in Ethanols : A study investigated the rotational dynamics of nondipolar probes in ethanol, revealing how the strength of the solute–solvent hydrogen bond affects molecular rotation, which is important for understanding molecular interactions in solutions (Dutt & Ghanty, 2003).

Hydrogen Production for Fuel Cell Applications : Research on dimethyl ether and water–ethanol mixtures explored their potential as sources of hydrogen for fuel cell applications, highlighting the role of these compounds in renewable energy technologies (Badmaev & Snytnikov, 2008).

Polymerization and Cyclization of Dimethyldiethoxysilane : An investigation into the polymerization and cyclization of Dimethyldiethoxysilane under acid-catalyzed conditions, using ethanol in the reaction, provided valuable insights into the synthesis of functional silicate networks (Zhang et al., 2003).

Mecanismo De Acción

Target of Action

It is structurally similar to ethanol and phenoxyethanol, which have known targets . Ethanol affects the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors . Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa .

Mode of Action

Ethanol binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . Phenoxyethanol acts as an effective preservative due to its antimicrobial ability .

Biochemical Pathways

Ethanol is metabolized by the hepatic enzyme alcohol dehydrogenase . Phenoxyethanol has been used as a preservative at a concentration of 1% . The biosynthetic pathway of ethanol in cyanobacteria is usually through the expression of foreign substances or through the regulation of naturally regulated pathways in algae .

Pharmacokinetics

Ethanol metabolism through alcohol dehydrogenase has been thoroughly explored . Drugs that inhibit alcohol dehydrogenase or CYP2E1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol .

Result of Action

Ethanol’s primary metabolite, acetaldehyde, is a carcinogen that can cause symptoms of facial flushing, headaches, and nausea . Phenoxyethanol acts as an effective preservative due to its antimicrobial ability .

Action Environment

Variability in ethanol pharmacokinetics stems from a combination of both genetic and environmental factors .

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dimethylphenoxy)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound, as it undergoes oxidation to form corresponding aldehydes. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage. Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with alcohol dehydrogenase results in the formation of a stable enzyme-substrate complex, facilitating the oxidation process. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling molecules, thereby altering the expression of genes involved in metabolic and stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time. Short-term exposure to this compound typically results in transient changes in enzyme activity and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by enhancing antioxidant defenses and improving metabolic efficiency. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and impaired organ function. These adverse effects are particularly pronounced in the liver, where the compound undergoes extensive metabolism .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative pathways. The initial step involves the oxidation of the ethoxy group by alcohol dehydrogenase, followed by further oxidation by aldehyde dehydrogenase to form carboxylic acid derivatives. These metabolites can then enter various metabolic pathways, including the tricarboxylic acid cycle, for further processing and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is predominantly localized in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules. Additionally, the compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals, thereby influencing mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNKIUSAFDPIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307319 | |

| Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34221-43-7 | |

| Record name | NSC190716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)

![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)

![Thieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1362437.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)

![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)